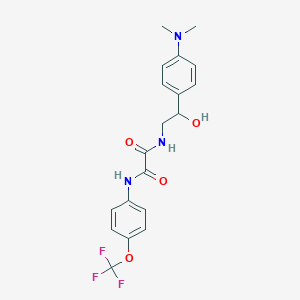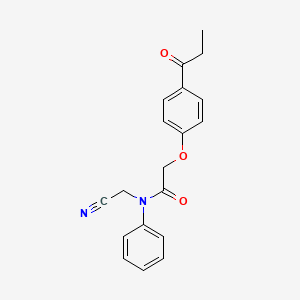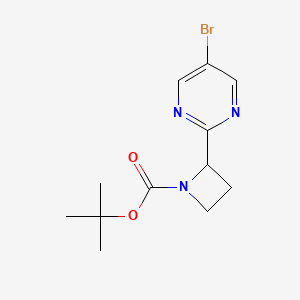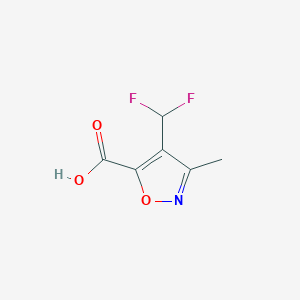
3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one, also known as MPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazoline derivative that exhibits a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells. 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and wide range of applications. However, 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one also has limitations, such as its limited solubility in water and its potential to form aggregates in solution. These limitations can be overcome by optimizing the experimental conditions, such as the choice of solvent and the concentration of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one used.
Zukünftige Richtungen
There are several future directions for the research on 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one. One direction is to investigate the structure-activity relationship of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one and its derivatives to identify more potent and selective compounds for various applications. Another direction is to explore the potential of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one as a fluorescent probe for imaging and sensing applications. Additionally, the environmental fate and toxicity of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one need to be further studied to assess its potential impact on the environment and human health.
Synthesemethoden
The synthesis of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one involves the reaction of 4-phenoxybenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Schiff base intermediate and results in the formation of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one. The yield of 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been extensively studied for its potential applications in various fields, such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been used as a precursor for the synthesis of functional materials, such as fluorescent dyes and sensors. In environmental science, 3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one has been studied as a potential pollutant in water and soil.
Eigenschaften
IUPAC Name |
5-methyl-4-[(4-phenoxyphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-17-22(23(27)26(25-17)19-8-4-2-5-9-19)16-24-18-12-14-21(15-13-18)28-20-10-6-3-7-11-20/h2-16,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZMVKJBGHAOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-4-(((4-phenoxyphenyl)amino)methylene)-2-pyrazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


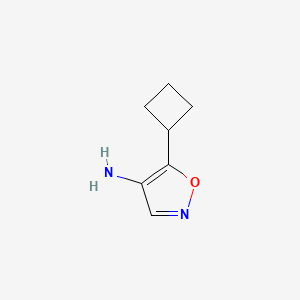
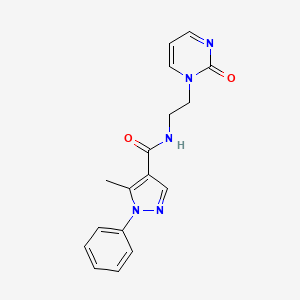
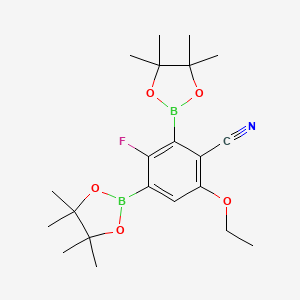
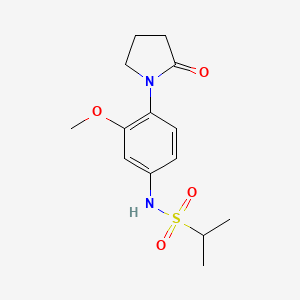

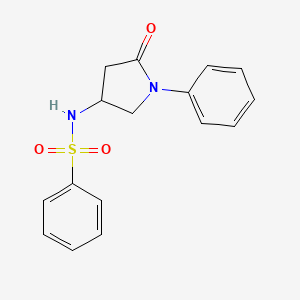
![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2784340.png)
![(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide](/img/structure/B2784342.png)
